6-Chloro-1,2,3,4-tetrahydroquinoxaline
Overview
Description
6-Chloro-1,2,3,4-tetrahydroquinoxaline is a chemical compound that is part of the quinoxaline family, a class of heterocyclic aromatic organic compounds. It features a quinoxaline core structure with a chlorine atom and four additional hydrogen atoms, making it a tetrahydro derivative. This compound serves as a key intermediate in the synthesis of various chemical entities with potential biological activities.
Synthesis Analysis
The synthesis of derivatives of tetrahydroquinoxaline has been explored in several studies. For instance, a two-step sequence was developed to synthesize disubstituted 6,7-dichloro-1,2,3,4-tetrahydroquinoxalines without blocking the reactive centers, leading to N-acyl-N'-dichloroacetyl derivatives . Another study reported the electrochemical synthesis of 1,4-di(2-pyridylmethyl)-1,2,3,4-tetrahydroquinoxaline-6,7-dione through the electrooxidation of catechol in the presence of a specific ethylenediamine derivative . Additionally, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was achieved from 3,4-dimethoxy phenethylamine through a series of reactions including acylation and reduction .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoxaline derivatives has been characterized using various analytical techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and elemental analysis have been employed to characterize the structure of N-acyl-N'-dichloroacetyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalines . X-ray crystallography has been used to determine the absolute configuration of enantiomers of related tetrahydroisoquinoline compounds .
Chemical Reactions Analysis
The reactivity of tetrahydroquinoxaline derivatives has been demonstrated in various chemical reactions. For example, 6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline was used to react with (aryloxymethyl)oxiranes to produce new propan-2-ol derivatives, which exhibited moderate adrenergic blocking and sympatholytic activities . Displacement reactions of 2,3-dichloro-6-nitroquinoxaline have also been studied, leading to the synthesis of s-triazolo[3,4-a]quinoxaline derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-chloro-1,2,3,4-tetrahydroquinoxaline are not detailed in the provided papers, the properties of its derivatives suggest that these compounds are likely to be crystalline solids with defined melting points. Their solubility in various solvents and reactivity towards different reagents can be inferred from the synthesis methods and the reactions they undergo. The presence of chlorine atoms in the molecule may increase its reactivity, making it a valuable intermediate for further chemical transformations.
Scientific Research Applications
Synthesis and Chemical Properties
- 6-Chloro-1,2,3,4-tetrahydroquinoxaline has been involved in various chemical synthesis processes. For instance, it was used in the synthesis of novel quinoxalines, demonstrating tautomerism between the enamine and methylene imine forms (Kim, Choi, & Lim, 2003).
- Another study focused on the green synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives, using methods that are both efficient and environmentally friendly (Festus & Craig, 2021).
Biological and Pharmacological Research
- 6-Chloro-1,2,3,4-tetrahydroquinoxaline derivatives have been investigated for their neuropharmacological effects, including analgesia, sedation, convulsion, anxiety, memory, and psychosis in animal models (Olayiwola, Obafemi, & Taiwo, 2007).
- Research has also explored the potential of N,N'-disubstituted-1,2,3,4-tetrahydroquinoxalines for protecting maize against the injury caused by acetochlor (Fu et al., 2017).
Synthesis and Conversion Techniques
- The compound has been a part of studies involving the synthesis and conversion of quinoxaline derivatives, showcasing its versatility in organic chemistry (Kim et al., 2000).
- A convenient method for synthesizing substituted 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines was also developed, which involves the introduction of a chlorine atom ortho to the NHC(O) fragment of the heterocycle (Vlaskina & Perevalov, 2006).
Antimicrobial and Antibacterial Activities
- Some novel di-substituted sulfonylquinoxaline derivatives showed significant antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in drug discovery (Ammar et al., 2020).
Safety And Hazards
The safety data sheet for 6-Chloro-1,2,3,4-tetrahydroquinoxaline indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
6-Chloroquinoxaline-2,3-diol, a derivative of 6-Chloro-1,2,3,4-tetrahydroquinoxaline, can be used as glycine receptor antagonists to use as analgesics, anticonvulsants, neuroprotectants, and sedative-hypnotics . This suggests potential future directions for the use of 6-Chloro-1,2,3,4-tetrahydroquinoxaline in medical applications.
properties
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWVMNMIHNOTET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224433 | |
Record name | Quinoxaline, 1,2,3,4-tetrahydro-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70224433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,2,3,4-tetrahydroquinoxaline | |
CAS RN |
73855-45-5 | |
Record name | Quinoxaline, 1,2,3,4-tetrahydro-6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoxaline, 1,2,3,4-tetrahydro-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70224433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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